molecular formula C15H23N3O3 B4117820 N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine

N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine

Cat. No. B4117820
M. Wt: 293.36 g/mol
InChI Key: BZXYZYUZPIVCFH-UHFFFAOYSA-N
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Description

N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine, also known as DMAE-N-Methylphenylalanine (DMMA), is a chemical compound that has been widely studied for its potential therapeutic benefits. DMMA is a derivative of the amino acid asparagine and has been found to have various biochemical and physiological effects.

Scientific Research Applications

DMMA has been widely studied for its potential therapeutic benefits in various scientific research applications. It has been found to have antioxidant properties and can protect against oxidative stress-induced damage. DMMA has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function. Additionally, DMMA has been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Mechanism of Action

The exact mechanism of action of DMMA is not fully understood, but it is believed to work by modulating various neurotransmitter systems in the brain, including acetylcholine and dopamine. DMMA has also been found to increase the levels of certain neurotransmitters, such as serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMMA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function. DMMA has also been found to have antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, DMMA has been found to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMMA has several advantages for lab experiments, including its ability to enhance cognitive function and its potential neuroprotective effects. However, its complex synthesis process and potential toxicity limit its use in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on DMMA. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of DMMA and its potential therapeutic applications. Further studies are also needed to determine the safety and toxicity of DMMA and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration of DMMA for therapeutic purposes.
Conclusion
In conclusion, DMMA is a chemical compound that has been widely studied for its potential therapeutic benefits. Its complex synthesis process and potential toxicity limit its use in lab experiments, but it has several advantages, including its ability to enhance cognitive function and its potential neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]-4-(2-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-6-4-5-7-12(11)17-14(19)10-13(15(20)21)16-8-9-18(2)3/h4-7,13,16H,8-10H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXYZYUZPIVCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine
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N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine
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N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine
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N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine
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N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine

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